2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid
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Overview
Description
2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring fused with a cyanomethyl and acetic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and cyanomethyl reagents under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles such as halides and amines are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amino derivatives of the cyanomethyl group.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(Chloromethyl)benzo[d]oxazole: Used as an intermediate in various chemical syntheses.
Uniqueness
2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyanomethyl and acetic acid groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C11H8N2O3 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[2-(cyanomethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3/c12-5-4-9-13-11-7(6-10(14)15)2-1-3-8(11)16-9/h1-3H,4,6H2,(H,14,15) |
InChI Key |
ZRHIIMIPPYGUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)CC(=O)O |
Origin of Product |
United States |
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